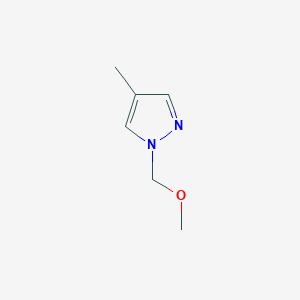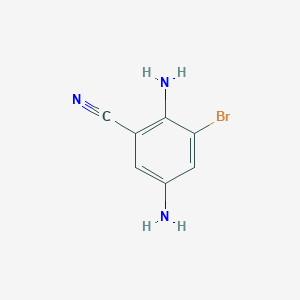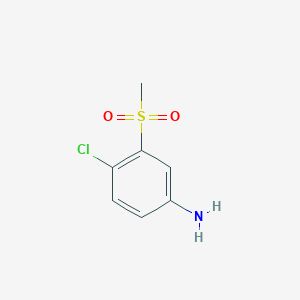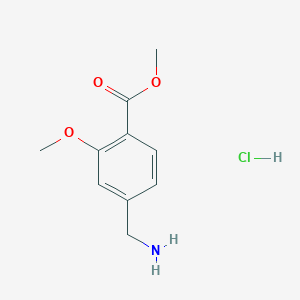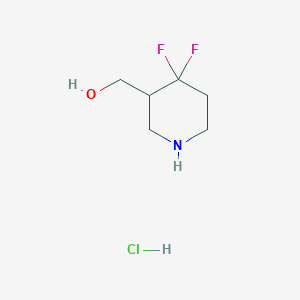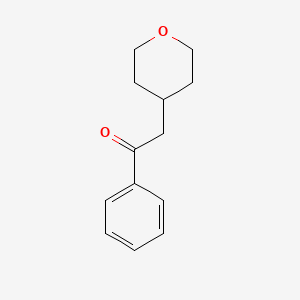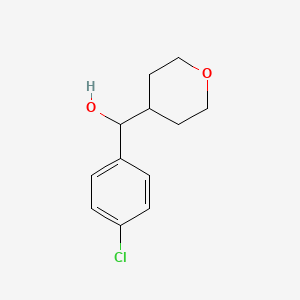
(4-Chlorophenyl)(oxan-4-yl)methanol
Vue d'ensemble
Description
“(4-Chlorophenyl)(oxan-4-yl)methanol” is a chemical compound with the CAS Number: 1341482-24-3 . Its molecular weight is 226.7 . The IUPAC name for this compound is (4-chlorophenyl) (tetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(oxan-4-yl)methanol” is 1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 .Physical And Chemical Properties Analysis
The molecular formula of “(4-Chlorophenyl)(oxan-4-yl)methanol” is C12H15ClO2 . The exact boiling point is not available .Applications De Recherche Scientifique
Biocatalytic Synthesis in a Microreaction System
Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), using a water-cyclohexane system with recombinant E. coli. They developed a microreaction system with high efficiency, achieving a yield of 99.6% in 80 minutes, significantly reducing the synthesis time (Chen et al., 2021).
Chiral Intermediate Production for Betahistine
Ni et al. (2012) focused on producing (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using Kluyveromyces sp. They achieved an enantiomeric excess (ee) of 86.7% and yield of 92.1% in an aqueous two-phase system, improving substrate tolerance and biocompatibility of microbial cells (Ni et al., 2012).
Synthesis and Reactivity Studies
Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity with sulfur- and oxygen-containing nucleophiles. This research provided insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Crystal Structure Analysis
Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and conducted crystal structure analysis using X-ray diffraction crystallography, providing insights into molecular conformation and packing (Dong & Huo, 2009).
Anticancer and Antimicrobial Potential
Katariya et al. (2021) synthesized new compounds incorporating (4-chlorophenyl)(oxan-4-yl)methanol and studied their anticancer and antimicrobial potential. This research indicated the compounds' potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Environmental Distribution
Jarman et al. (1992) investigated the global distribution of tris(4-chlorophenyl)methanol in high trophic level birds and mammals, highlighting the environmental impact and presence of this compound in various species (Jarman et al., 1992).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYJKQGFHJOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(oxan-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
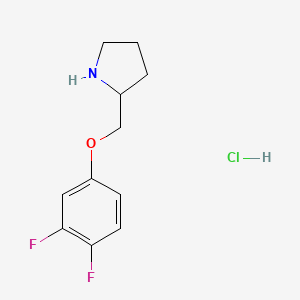
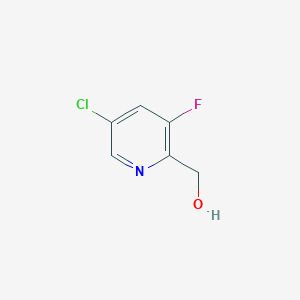
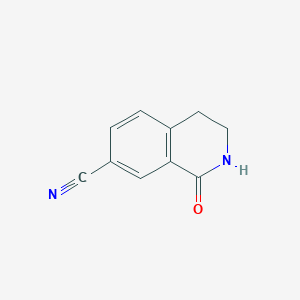
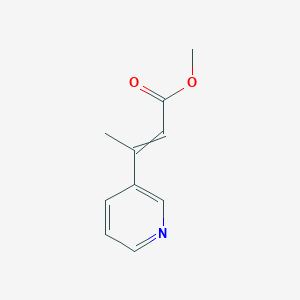
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)
